Glucobrassicin potassium

Anti-inflammatory Glucosinolates Cytokine inhibition

Select Glucobrassicin potassium (CAS 143231-38-3) as your certified reference standard for indole glucosinolate quantification in cruciferous vegetables. Unlike I3C or DIM surrogates, this intact glucosinolate exhibits superior TNF-α inhibition in LPS-stimulated THP-1 cells compared to 4-methoxyglucobrassicin and neoglucobrassicin. It is essential for CYP1A1 AhR reporter assays—only myrosinase-hydrolyzed breakdown products, not pure I3C, induce promoter activity. For Nrf2-mediated phase II enzyme studies, glucobrassicin-derived metabolites activate Nrf2 signaling without the antagonistic effects observed with neoglucobrassicin breakdown products. Available ≥95% HPLC purity with comprehensive certificate of analysis, ensuring experimental reproducibility in Brassica research, breeding program evaluation, and nutraceutical QC.

Molecular Formula C16H19KN2O9S2
Molecular Weight 486.6 g/mol
Cat. No. B12374867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucobrassicin potassium
Molecular FormulaC16H19KN2O9S2
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(=NOS(=O)(=O)[O-])SC3C(C(C(C(O3)CO)O)O)O.[K+]
InChIInChI=1S/C16H20N2O9S2.K/c19-7-11-13(20)14(21)15(22)16(26-11)28-12(18-27-29(23,24)25)5-8-6-17-10-4-2-1-3-9(8)10;/h1-4,6,11,13-17,19-22H,5,7H2,(H,23,24,25);/q;+1/p-1/b18-12-;/t11-,13-,14+,15-,16+;/m1./s1
InChIKeyNSURXWDIGUNLJB-AGVSWHMJSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glucobrassicin Potassium: Indole Glucosinolate Standard for Anti-inflammatory and Chemoprevention Research


Glucobrassicin potassium (CAS 143231-38-3) is the potassium salt form of glucobrassicin (3-indolylmethyl glucosinolate), the predominant indole glucosinolate found in cruciferous vegetables such as broccoli, cabbage, and Brussels sprouts [1]. It serves as a stable precursor that undergoes enzymatic hydrolysis by myrosinase to yield bioactive indoles, primarily indole-3-carbinol (I3C) and subsequently 3,3'-diindolylmethane (DIM), which are extensively studied for their cancer chemopreventive and anti-inflammatory properties [2]. As a primary reference standard with assigned absolute purity (≥90.0% by HPLC), glucobrassicin potassium is essential for analytical method development, quality control of botanical extracts, and mechanistic studies investigating structure-activity relationships among indole glucosinolates .

Why Glucobrassicin Potassium Cannot Be Substituted with I3C, DIM, or Aliphatic Glucosinolates


Substitution of glucobrassicin with its downstream metabolites (I3C, DIM) or with aliphatic glucosinolates (e.g., glucoraphanin, sinigrin) is scientifically invalid for several reasons. First, glucobrassicin exhibits distinct anti-inflammatory potency as the intact glucosinolate, demonstrating higher TNF-α inhibitory activity than other synthetic indolyl glucosinolates including 4-methoxyglucobrassicin and neoglucobrassicin in LPS-stimulated THP-1 cells [1]. Second, the compound possesses unique thermal stability characteristics compared to structurally related indole glucosinolates, with degradation rate constants varying 4- to 20-fold across different vegetable matrices and first-order kinetics parameters that differ substantially from 4-methoxyglucobrassicin [2]. Third, unlike I3C or DIM, glucobrassicin serves as a defined chemical standard essential for accurate quantification of indole glucosinolate content in Brassica research, where its abundance relative to neoglucobrassicin and glucoraphanin varies markedly by genotype and tissue type [3]. These compound-specific properties underscore that procurement decisions cannot rely on generic class substitution without compromising experimental reproducibility and data comparability.

Quantitative Differentiation Evidence for Glucobrassicin Potassium vs. Structural Analogs


Superior Anti-inflammatory Activity: TNF-α Inhibition in LPS-Stimulated THP-1 Cells

Glucobrassicin (GB) exhibits higher anti-inflammatory activity than other synthetic indolyl glucosinolates, as determined by inhibition of TNF-α secretion in LPS-stimulated THP-1 cells. In a direct comparative study, GB demonstrated significantly greater TNF-α inhibition than 4-methoxyglucobrassicin (MGB) and neoglucobrassicin (NGB) at equivalent test concentrations [1]. While the study established the rank order of activity (GB > MGB ≈ NGB), exact IC50 values were not reported in the primary publication abstract. The observed superiority of GB over its methoxylated and N-methoxylated analogs indicates that the unsubstituted indole moiety is critical for maximal anti-inflammatory efficacy in this cellular model.

Anti-inflammatory Glucosinolates Cytokine inhibition

Thermal Stability Differentiation: First-Order Degradation Kinetics vs. 4-Methoxyglucobrassicin

Glucobrassicin and 4-methoxyglucobrassicin, both indole glucosinolates, exhibit substantially different thermal degradation profiles across Brassica vegetables. First-order kinetic modeling revealed that degradation rate constants for these two compounds varied between 4- and 20-fold depending on the vegetable matrix, with the indole glucosinolates demonstrating greatest stability in red cabbage [1]. In aqueous solution at 100°C, pure synthetic glucobrassicin undergoes only 10% degradation after 1 hour, yielding a unique condensation product identified as 2-(3'-indolylmethyl)glucobrassicin, whereas no chemical degradation is observed after 2 hours in aqueous media across pH 2-11 [2]. This thermal behavior contrasts with 4-methoxyglucobrassicin, which degrades via distinct pathways due to the electron-donating methoxy substituent altering indole ring reactivity.

Thermal stability Degradation kinetics Glucosinolates

Tissue-Specific Abundance: Glucobrassicin as Dominant Indole Glucosinolate in Broccoli Florets

In a comprehensive analysis of 49 broccoli genotypes (10 commercial cultivars, 19 F1 hybrids, 20 inbred lines), glucobrassicin was identified as the most abundant glucosinolate in broccoli florets at 4.46 μmol·g⁻¹ dry weight (DW), representing a 2.3-fold higher concentration than glucoraphanin (1.93 μmol·g⁻¹ DW), the aliphatic glucosinolate precursor to sulforaphane [1]. This tissue-specific predominance is notable given that glucoraphanin is frequently cited as the primary bioactive glucosinolate in broccoli. Furthermore, the abundance hierarchy differs by tissue type: while glucobrassicin dominates in florets, glucoraphanin is most abundant in flower stalks (1.47 μmol·g⁻¹ DW), demonstrating that glucobrassicin is not merely a minor indole component but rather the quantitatively dominant glucosinolate in the commercially and nutritionally significant floret tissue.

Glucosinolate profiling Broccoli Quantitative analysis

CYP1A1 Induction: Glucobrassicin Breakdown Products vs. Parent Compound and I3C

A study of eight glucosinolates with various side chains examined their effects on CYP1A1 gene transcription using a human CYP1A1 promoter-CAT reporter system. None of the parent glucosinolates, including intact glucobrassicin, increased CAT expression. However, the enzymatic breakdown products of glucobrassicin (generated via myrosinase hydrolysis) significantly induced CYP1A1 transcription, whereas pure indole-3-carbinol (I3C) did not produce the same induction effect [1]. This finding demonstrates that the myrosinase-generated breakdown mixture from glucobrassicin possesses unique CYP1A1-inducing properties not replicated by the isolated metabolite I3C, suggesting that additional degradation products (potentially including indole-3-acetonitrile or oligomeric condensation products) contribute to the observed transcriptional activation.

CYP1A1 Phase I metabolism Chemoprevention

Distinct Nrf2 Modulation: Absence of Inhibitory Effect vs. Neoglucobrassicin

While glucobrassicin itself serves as a precursor to Nrf2-modulating metabolites, its structural analog neoglucobrassicin (nGBS) generates breakdown products that potently inhibit Nrf2 target gene activation. Specifically, myrosinase-treated neoglucobrassicin breakdown products inhibit glucoraphanin-mediated stimulation of NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme activity and glutathione peroxidase 2 (GPx2) promoter activity in HepG2 cells [1]. In contrast, glucobrassicin-derived metabolites (primarily I3C and DIM) are well-characterized as positive modulators of Nrf2 signaling via AhR-dependent and independent mechanisms, without exhibiting the antagonistic inhibitory properties observed with neoglucobrassicin breakdown products [2]. This functional divergence between two structurally similar indole glucosinolates (glucobrassicin lacks the N-methoxy group present in neoglucobrassicin) underscores that Nrf2 pathway outcomes are highly sensitive to specific indole substitution patterns.

Nrf2 Phase II enzymes Chemoprevention

Primary Research and Industrial Applications for Glucobrassicin Potassium


Analytical Reference Standard for Glucosinolate Quantification in Brassica Vegetables

Glucobrassicin potassium (phyproof® grade, ≥90.0% HPLC purity) serves as the primary calibration standard for accurate quantification of indole glucosinolates in broccoli, cabbage, kale, and other cruciferous vegetables via HPLC-UV, LC-MS, or GC-MS methods . Given that glucobrassicin is the most abundant glucosinolate in broccoli florets (4.46 μmol·g⁻¹ DW) and a major component in collard extracts (80.33 μmol 100 g⁻¹ fresh weight), its inclusion as a calibration standard is essential for generating reliable quantitative data in food composition studies, breeding program evaluations, and quality control of Brassica-derived nutraceutical products [1][2].

Anti-inflammatory Mechanism Studies in Macrophage and Monocyte Models

For researchers investigating the anti-inflammatory properties of cruciferous vegetable phytochemicals, glucobrassicin potassium provides a defined chemical starting material with demonstrated superiority over other indole glucosinolates (4-methoxyglucobrassicin, neoglucobrassicin) in inhibiting TNF-α secretion in LPS-stimulated THP-1 human monocytic cells [3]. The compound enables dose-response studies of the intact glucosinolate, distinct from studies using downstream metabolites I3C or DIM, allowing dissection of whether anti-inflammatory activity resides in the parent glucosinolate or requires myrosinase-mediated conversion.

CYP1A1 and Phase I Enzyme Induction Studies Requiring Myrosinase-Activated Material

Experiments examining AhR-mediated induction of CYP1A1 and related phase I detoxification enzymes should utilize glucobrassicin potassium as the precursor for generating myrosinase-hydrolyzed breakdown products, as these mixtures—but not intact glucobrassicin or pure I3C—induce CYP1A1 promoter activity in reporter assays [4]. This application is particularly relevant for cancer chemoprevention research investigating the molecular mechanisms by which dietary indole glucosinolates modulate xenobiotic metabolism.

Nrf2 Pathway Activation Studies Distinguishing Indole Glucosinolate Subtypes

Glucobrassicin potassium is the appropriate positive control precursor for studies of Nrf2-mediated phase II enzyme induction via AhR-dependent and independent pathways. Unlike neoglucobrassicin, whose breakdown products inhibit NQO1 and GPx2 induction, glucobrassicin-derived metabolites (I3C/DIM) activate Nrf2 signaling without antagonistic effects [5][6]. This functional distinction makes glucobrassicin essential for experiments designed to isolate the specific contributions of indole glucosinolates to Nrf2-mediated cytoprotection.

Technical Documentation Hub

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